molecular formula C24H20FN3O3S B2936893 N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252923-78-6

N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2936893
CAS No.: 1252923-78-6
M. Wt: 449.5
InChI Key: JLULURGYTAUBSJ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-2,4-dione core substituted at position 3 with a 2-fluorophenylmethyl group. The fluorine atom on the phenyl ring and the indenyl group likely enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications .

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3S/c25-19-7-2-1-4-17(19)13-28-23(30)22-20(10-11-32-22)27(24(28)31)14-21(29)26-18-9-8-15-5-3-6-16(15)12-18/h1-2,4,7-12,20,22H,3,5-6,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOKLKYFAJDLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C4C=CSC4C(=O)N(C3=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core and an indene moiety. Its molecular formula is C20H18FN3O3SC_{20}H_{18}FN_3O_3S, with a molecular weight of approximately 393.44 g/mol. The presence of fluorine in the phenyl group and the dioxo functional groups contribute to its unique reactivity and biological profile.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of similar thieno[3,2-d]pyrimidines showed IC50 values in the low micromolar range against cancer cells, suggesting potent activity against tumor growth .

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, compounds with similar structures have been observed to inhibit protein kinases and phospholipases, which are critical in signaling pathways related to cell growth . The inhibition of lysosomal phospholipase A2 (PLA2G15) has been highlighted as a potential target for compounds causing phospholipidosis and related toxicities .

Study 1: Screening for Anticancer Activity

In a recent screening study involving a library of compounds, this specific derivative was identified as having notable anticancer properties. The screening utilized multicellular spheroid models to simulate tumor environments more accurately than traditional monolayer cultures . The results indicated that the compound significantly reduced spheroid size compared to controls.

Study 2: Inhibition of PLA2G15

Another study focused on the inhibition of PLA2G15 by various cationic amphiphilic drugs. The compound was evaluated alongside others for its ability to inhibit PLA2G15 activity. It was found that several structurally related compounds had IC50 values below 1 µM, indicating strong inhibitory effects . This inhibition could predict drug-induced phospholipidosis, a significant concern in drug development.

Data Summary

Activity IC50 (µM) Target Reference
Anticancer (various lines)< 10Cell proliferation pathways
PLA2G15 Inhibition< 0.5Lysosomal phospholipase A2

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / Identifier Core Structure Substituents Key Features Reference
Target Compound Thieno[3,2-d]pyrimidin-2,4-dione 3-(2-Fluorophenyl)methyl; N-(2,3-dihydro-1H-inden-5-yl)acetamide Fluorine enhances metabolic stability; indenyl group may improve CNS penetration
N-(2-Chloro-5-fluorophenyl)-2-(3-isobutyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)acetamide Thieno[3,2-d]pyrimidin-2,4-dione 3-Isobutyl; N-(2-chloro-5-fluorophenyl)acetamide Chlorine and fluorine substituents increase electrophilicity; isobutyl group may reduce solubility
N-(2,5-Dichlorophenyl)-2-(3-(phenethyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)acetamide Thieno[3,2-d]pyrimidin-2,4-dione 3-Phenethyl; N-(2,5-dichlorophenyl)acetamide Dichlorophenyl group enhances binding affinity but may increase toxicity

Key Observations :

  • Halogen Effects : Chlorine substituents (e.g., in ) increase molecular weight and binding affinity but may reduce metabolic stability compared to fluorine.

Heterocyclic Core Modifications

Compounds with alternative fused heterocycles exhibit distinct pharmacological profiles:

  • Thieno[2,3-d]pyrimidinones (e.g., ): The shifted sulfur atom alters electronic distribution, reducing dipole moments compared to the target compound’s thieno[3,2-d]pyrimidinone core. This may influence interactions with hydrophobic enzyme pockets .
  • Pyrazolo[3,4-d]pyrimidines (e.g., ): Nitrogen-rich cores enhance hydrogen bonding but reduce lipophilicity, limiting blood-brain barrier penetration compared to the target compound .

Analytical Comparisons

  • LCMS/MS Fragmentation: The target compound’s molecular network () would show high cosine scores (>0.8) with other thieno[3,2-d]pyrimidinones due to shared core fragmentation patterns.
  • NMR Chemical Shifts : Region-specific shifts (e.g., indenyl protons) would differentiate it from analogs like , which lack bicyclic substituents .

Critical Analysis of Divergent Evidence

  • Similarity Indexing Contradictions : Using Tanimoto coefficients (), the target compound may show <50% similarity to pyrazolo[3,4-d]pyrimidines (e.g., ) despite shared fluorophenyl groups, highlighting core structure’s dominance in similarity algorithms .
  • Metabolic Pathways : suggests chlorinated analogs (e.g., ) undergo faster CYP450-mediated dehalogenation than fluorinated derivatives, aligning with the target compound’s predicted stability .

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